![molecular formula C33H63N3O B14420639 2,4,6-Tris[(dibutylamino)methyl]phenol CAS No. 81116-67-8](/img/structure/B14420639.png)
2,4,6-Tris[(dibutylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(dibutylamino)methyl]phenol is an organic compound characterized by the presence of tertiary amine groups and a phenolic hydroxyl group. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dibutylamino)methyl]phenol typically involves a Mannich reaction. This reaction includes the condensation of phenol, formaldehyde, and dibutylamine under controlled conditions. The reaction is carried out in a reactor under vacuum to facilitate the removal of water produced during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2,4,6-Tris[(dibutylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(dibutylamino)methyl]phenol involves its interaction with various molecular targets. The tertiary amine groups can form complexes with metal ions, facilitating catalytic reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(diethylamino)methyl]phenol
- 2,4,6-Tris[(dipropylamino)methyl]phenol
Comparison: 2,4,6-Tris[(dibutylamino)methyl]phenol is unique due to its longer alkyl chains on the amine groups, which can influence its solubility and reactivity compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
81116-67-8 |
|---|---|
Molecular Formula |
C33H63N3O |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2,4,6-tris[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C33H63N3O/c1-7-13-19-34(20-14-8-2)27-30-25-31(28-35(21-15-9-3)22-16-10-4)33(37)32(26-30)29-36(23-17-11-5)24-18-12-6/h25-26,37H,7-24,27-29H2,1-6H3 |
InChI Key |
MILOSZNMUZXSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=C(C(=C1)CN(CCCC)CCCC)O)CN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


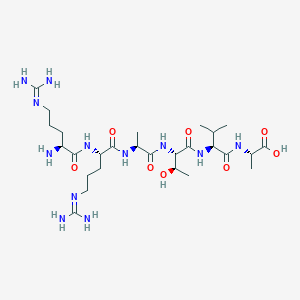
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
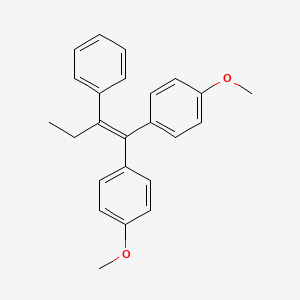

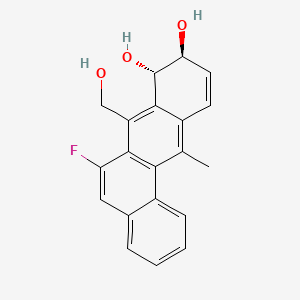
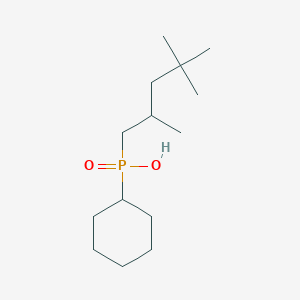
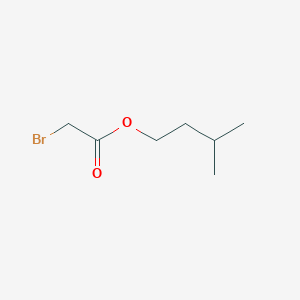
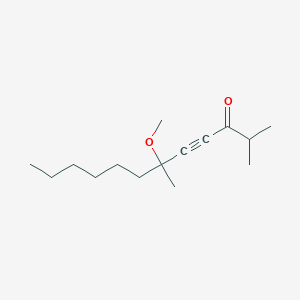
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
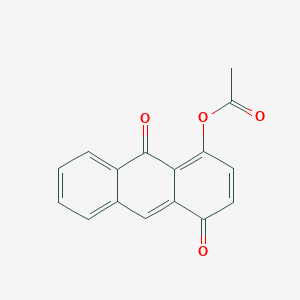
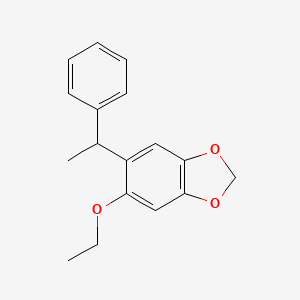
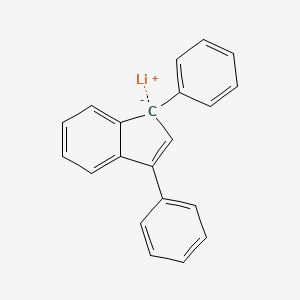
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

